molecular formula C6H12Cl2O4 B13733763 Dichloromannitol CAS No. 20847-01-2

Dichloromannitol

Cat. No.: B13733763
CAS No.: 20847-01-2
M. Wt: 219.06 g/mol
InChI Key: VSYOJRJNYPFTHS-UHFFFAOYSA-N
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Description

Dichloromannitol is a chemical compound derived from mannitol, a naturally occurring sugar alcohol. Mannitol is widely used in the food, pharmaceutical, and medical industries due to its properties as a natural sweetener with low metabolism and no glycemic index . This compound, as a derivative, inherits some of these properties but also exhibits unique characteristics due to the presence of chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloromannitol typically involves the chlorination of mannitol. This process can be carried out using various chlorinating agents under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is usually conducted at low temperatures to prevent decomposition and to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of chlorinating gases like chlorine (Cl2) in the presence of a catalyst. The process parameters, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Dichloromannitol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding chlorinated aldehydes or ketones.

    Reduction: Reduction reactions can convert this compound back to mannitol or other reduced forms.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

    Oxidation: Chlorinated aldehydes or ketones.

    Reduction: Mannitol or other reduced derivatives.

    Substitution: Compounds with substituted functional groups replacing chlorine atoms.

Scientific Research Applications

Dichloromannitol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of dichloromannitol is similar to that of mannitol, particularly in its role as an osmotic diuretic. It elevates blood plasma osmolality, resulting in enhanced flow of water from tissues into interstitial fluid and plasma. This can reduce cerebral edema, intracranial pressure, and cerebrospinal fluid volume . The presence of chlorine atoms may also impart additional biological activities, which are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloromannitol is unique due to its combination of mannitol’s beneficial properties and the reactivity imparted by chlorine atoms. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

20847-01-2

Molecular Formula

C6H12Cl2O4

Molecular Weight

219.06 g/mol

IUPAC Name

1,6-dichlorohexane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2

InChI Key

VSYOJRJNYPFTHS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(CCl)O)O)O)O)Cl

Origin of Product

United States

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